molecular formula C9H8Cl2O2 B1311664 Methyl 2-chloro-2-(2-chlorophenyl)acetate CAS No. 90055-47-3

Methyl 2-chloro-2-(2-chlorophenyl)acetate

Cat. No.: B1311664
CAS No.: 90055-47-3
M. Wt: 219.06 g/mol
InChI Key: BUGNHCGQRDZRSQ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 90055-47-3 . It has a molecular weight of 219.07 and its IUPAC name is methyl chloro (2-chlorophenyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-chloro-2-(2-chlorophenyl)acetate and its derivatives have been extensively researched in the field of organic chemistry, particularly in the synthesis of various compounds. One significant application is in the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where the compound is synthesized by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride, achieving a high yield of 98% (Wang Guo-hua, 2008). This demonstrates the compound's utility in producing high-purity chemicals for various applications.

Application in Drug Synthesis

This compound is also used in the synthesis of pharmaceuticals. For instance, it plays a role in the improved synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012). This highlights the compound's significance in the pharmaceutical industry, particularly in the production of life-saving drugs.

Analytical and Experimental Applications

The compound has been used in various analytical and experimental studies. One study involved the determination of enantiomeric purity of a clopidogrel intermediate using an amylose-based stationary phase, where this compound played a crucial role (C. Zacharis & Elli Vastardi, 2015). This application is vital in ensuring the quality and effectiveness of pharmaceutical products.

Contribution to Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. A study synthesized a series of compounds based on modifications of this molecule, showing promising results against colon cancer cells (S. E. Rayes et al., 2020). This indicates the potential of this compound derivatives in developing new cancer treatments.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-chloro-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNHCGQRDZRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451310
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-47-3
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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